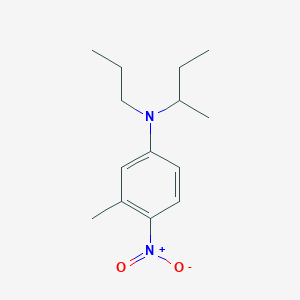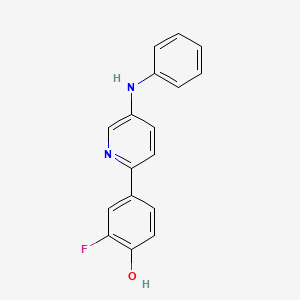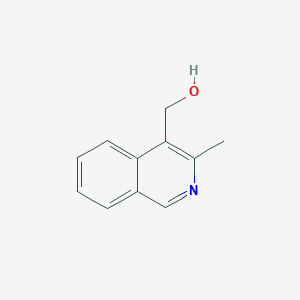
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a nitro group, a methyl group, and two alkylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- typically involves multi-step organic reactions. One common method is the nitration of 3-methylbenzenamine, followed by alkylation. The nitration process involves treating 3-methylbenzenamine with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting nitro compound is then subjected to alkylation using appropriate alkyl halides under basic conditions to introduce the N-(1-methylpropyl) and N-propyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl-.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-N-(1-methylpropyl)-4-amino-N-propylbenzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The alkylamine groups can also modulate the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-: Lacks the nitro and alkylamine groups, resulting in different chemical properties and reactivity.
Benzenamine, 4-nitro-: Lacks the methyl and alkylamine groups, affecting its biological activity and applications.
Benzenamine, N-propyl-: Lacks the nitro and methyl groups, leading to variations in its chemical behavior.
Uniqueness
Benzenamine, 3-methyl-N-(1-methylpropyl)-4-nitro-N-propyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
821777-12-2 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-butan-2-yl-3-methyl-4-nitro-N-propylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-5-9-15(12(4)6-2)13-7-8-14(16(17)18)11(3)10-13/h7-8,10,12H,5-6,9H2,1-4H3 |
InChI Key |
UBOXXOQPYRSORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Ethylamino)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876733.png)
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)





![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)


![Tert-butyl 4-[[(2-bromoacetyl)-cyclobutylamino]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13876811.png)

![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)

